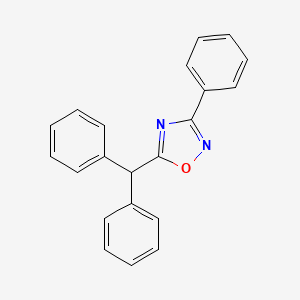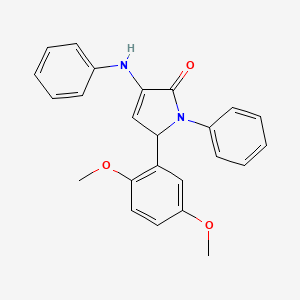
5-(diphenylmethyl)-3-phenyl-1,2,4-oxadiazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(diphenylmethyl)-3-phenyl-1,2,4-oxadiazole, also known as DPMPO, is a chemical compound that has gained significant attention in the scientific community due to its unique properties. It is a stable free radical that can be used as a spin trap in various biochemical and physiological experiments.
作用機序
5-(diphenylmethyl)-3-phenyl-1,2,4-oxadiazole acts as a spin trap by reacting with free radicals to form a stable adduct. The adduct can be detected by electron paramagnetic resonance (EPR) spectroscopy, which allows for the identification of the free radical species. The reaction between 5-(diphenylmethyl)-3-phenyl-1,2,4-oxadiazole and free radicals is highly selective, which allows for the identification of specific free radical species in biological systems.
Biochemical and Physiological Effects:
5-(diphenylmethyl)-3-phenyl-1,2,4-oxadiazole has been shown to have antioxidant properties in vitro. It can scavenge ROS and RNS, which can prevent oxidative damage to cells and tissues. 5-(diphenylmethyl)-3-phenyl-1,2,4-oxadiazole has also been shown to have anti-inflammatory properties in vitro and in vivo. It can inhibit the production of pro-inflammatory cytokines and chemokines, which can reduce inflammation in various tissues.
実験室実験の利点と制限
5-(diphenylmethyl)-3-phenyl-1,2,4-oxadiazole has several advantages for lab experiments. It is a stable free radical that can be easily synthesized and purified. It is highly selective for specific free radical species, which allows for the identification of these species in biological systems. However, 5-(diphenylmethyl)-3-phenyl-1,2,4-oxadiazole also has some limitations. It can react with other compounds in biological systems, which can lead to the formation of non-specific adducts. It can also be toxic to cells at high concentrations.
将来の方向性
There are several future directions for the use of 5-(diphenylmethyl)-3-phenyl-1,2,4-oxadiazole in scientific research. One direction is the development of new spin traps that are more selective and less toxic than 5-(diphenylmethyl)-3-phenyl-1,2,4-oxadiazole. Another direction is the use of 5-(diphenylmethyl)-3-phenyl-1,2,4-oxadiazole in vivo to study the role of free radicals in various disease states. 5-(diphenylmethyl)-3-phenyl-1,2,4-oxadiazole can also be used in combination with other techniques, such as mass spectrometry, to identify specific free radical species in biological systems. Finally, 5-(diphenylmethyl)-3-phenyl-1,2,4-oxadiazole can be used to study the kinetics of free radical reactions in more detail, which can lead to a better understanding of the role of free radicals in biological systems.
合成法
5-(diphenylmethyl)-3-phenyl-1,2,4-oxadiazole can be synthesized through the reaction of diphenylmethyl chloride with sodium azide and phenylacetic acid. The reaction proceeds through an intermediate compound, which is then oxidized to produce 5-(diphenylmethyl)-3-phenyl-1,2,4-oxadiazole. The yield of 5-(diphenylmethyl)-3-phenyl-1,2,4-oxadiazole can be improved by using a solvent system that contains both water and an organic solvent.
科学的研究の応用
5-(diphenylmethyl)-3-phenyl-1,2,4-oxadiazole is widely used as a spin trap in various biochemical and physiological experiments. It can be used to study the mechanism of action of free radicals in biological systems. 5-(diphenylmethyl)-3-phenyl-1,2,4-oxadiazole can trap free radicals generated by reactive oxygen species (ROS) and reactive nitrogen species (RNS), allowing for their detection and identification. It can also be used to study the kinetics of free radical reactions and to determine the rate constants of these reactions.
特性
IUPAC Name |
5-benzhydryl-3-phenyl-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16N2O/c1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)21-22-20(23-24-21)18-14-8-3-9-15-18/h1-15,19H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HORYKMYVSVOEJX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NOC(=N2)C(C3=CC=CC=C3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(Diphenylmethyl)-3-phenyl-1,2,4-oxadiazole | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![isopropyl [(3-cyano-4,6-dimethyl-2-pyridinyl)thio]acetate](/img/structure/B5124906.png)
![N-({[3-(5-chloro-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)-4-ethoxy-3-nitrobenzamide](/img/structure/B5124907.png)

![3,3'-methylenebis{6-[(4-biphenylylcarbonyl)amino]benzoic acid}](/img/structure/B5124917.png)
![3-(3,5-dioxo-4-azatetracyclo[5.3.2.0~2,6~.0~8,10~]dodec-11-en-4-yl)benzoic acid](/img/structure/B5124918.png)
![6-methoxy-3-{5-[(4-propoxyphenyl)amino]-1,3,4-thiadiazol-2-yl}-2H-chromen-2-one](/img/structure/B5124926.png)

![N-[5-(4-methoxyphenyl)-4-phenyl-1,3-thiazol-2-yl]-2-methylbenzamide](/img/structure/B5124938.png)
![butyl 4-[({[1-(acetylamino)-2,2,2-trichloroethyl]amino}carbonothioyl)amino]benzoate](/img/structure/B5124945.png)
![2-furyl{1-[2-(1-naphthyloxy)ethyl]-1H-indol-3-yl}methanone](/img/structure/B5124955.png)
![N-[(2-bromo-4,5-dimethoxyphenyl)(4-ethoxyphenyl)methyl]-2-furamide](/img/structure/B5124957.png)
![N-(2-{[(2-furylmethyl)amino]carbonyl}phenyl)-2-[(methylsulfonyl)amino]benzamide](/img/structure/B5124967.png)
![8-[2-(4-bromo-2,6-dimethylphenoxy)ethoxy]quinoline](/img/structure/B5124975.png)
![4-[(4-methylphenyl)thio]-3,5-diphenyl-1H-pyrazole](/img/structure/B5124998.png)